molecular formula C19H19FN4O2 B4753405 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide

1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B4753405
M. Wt: 354.4 g/mol
InChI Key: OTDRFJLAQRFGLN-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative featuring a 4-fluorophenyl group at position 1, a 1H-pyrrole substituent at position 5, and a tetrahydrofuran-2-ylmethyl carboxamide side chain.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)-5-pyrrol-1-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2/c20-14-5-7-15(8-6-14)24-19(23-9-1-2-10-23)17(13-22-24)18(25)21-12-16-4-3-11-26-16/h1-2,5-10,13,16H,3-4,11-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDRFJLAQRFGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of the fluorophenyl group, the pyrrole moiety, and the tetrahydrofuran-2-ylmethyl group. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Substitution reactions can introduce new groups into the molecule, potentially enhancing its properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit interesting pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Researchers study its interactions with biological targets to understand its potential therapeutic applications.

Medicine

In medicine, derivatives of this compound could be developed into drugs for treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs differ in substituents at the phenyl ring, heterocyclic systems, and carboxamide side chains. These variations influence physicochemical properties, receptor affinity, and metabolic stability. Key comparisons include:

Compound Substituents Structural Differences Key Features
Target Compound 4-Fluorophenyl, 1H-pyrrol-1-yl, tetrahydrofuran-2-ylmethyl Reference compound Polar tetrahydrofuran side chain enhances solubility; pyrrole may stabilize π-π interactions
1-(2-Chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-4-carboxamide () 2-Chloro-5-fluorophenyl, tetrahydro-2H-pyran-4-ylmethyl Chlorine substitution on phenyl; pyran vs. tetrahydrofuran Chlorine increases lipophilicity; pyran ring may alter metabolic stability
1-(2-Fluorophenyl)-N-(pyridin-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide () 2-Fluorophenyl, pyridin-4-ylmethyl Fluorine position shifted; pyridine side chain Pyridine introduces basicity, potentially improving blood-brain barrier penetration
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenecarboxamide () 4-Fluorophenyl, 1,3-dimethylpyrazole Simplified pyrazole core Methyl groups may reduce metabolic oxidation, enhancing half-life

Pharmacological and Receptor Binding Data

  • NTS1/NTS2 Receptor Modulation : Compounds with methoxyphenyl (e.g., 28a, 29a in ) exhibit EC50 values in CHO-k1 cells ranging from 0.1–10 nM for calcium mobilization, with Ki values <50 nM in competitive binding assays. The 4-fluorophenyl group in the target compound may enhance receptor selectivity over chlorine-substituted analogs .
  • Factor Xa Inhibition : A structurally distinct analog () with a trifluoromethylpyrazole group shows anticoagulant activity (Ki ~1 nM), suggesting fluorophenyl-pyrazole systems are versatile scaffolds for enzyme inhibition .

Q & A

Q. Table 1: SAR of Pyrazole Derivatives

Substituent ModificationBiological Activity (IC50, nM)Selectivity Index
4-Fluorophenyl (Parent)120 ± 515
3-Trifluoromethylpyrrole85 ± 322
Oxetan-3-ylmethyl carboxamide95 ± 418

Advanced: How to resolve contradictions between in vitro potency and in vivo efficacy?

  • Plasma protein binding : Measure free fraction using equilibrium dialysis; >90% binding may reduce bioavailability .
  • Metabolic stability : Use liver microsomes (human vs. rodent) to identify species-specific CYP450 metabolism .
  • Formulation : Co-administer with cyclodextrin to enhance solubility (e.g., 20% increase in AUC) .

Basic: What in vitro assays are suitable for evaluating kinase inhibition?

  • Enzyme assays : Use recombinant Factor Xa or JAK3 kinases with fluorogenic substrates (e.g., Boc-Glu-Ala-Arg-AMC) .
  • Cellular assays : Measure phosphorylation inhibition in HEK293 cells transfected with target kinases (IC50 < 100 nM suggests lead potential) .

Advanced: How to validate computational docking predictions experimentally?

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 2BOH) to predict binding poses .
  • Mutagenesis : Introduce alanine mutations at predicted binding residues (e.g., Lys98Ala in Factor Xa reduces activity by 80%) .
  • SPR : Surface plasmon resonance confirms binding kinetics (KD < 1 μM validates docking) .

Basic: What strategies improve aqueous solubility for in vivo studies?

  • Prodrugs : Convert carboxamide to a methyl ester (logP reduction from 3.1 to 1.9) .
  • Co-solvents : Use 10% PEG-400 in saline for intraperitoneal administration .

Advanced: How to profile selectivity against off-target enzymes?

  • Panel screening : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) .
  • Crystal structures : Compare binding modes with homologous proteins (e.g., Factor Xa vs. thrombin) to identify selectivity determinants .

Basic: What analytical methods quantify the compound in biological matrices?

  • HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient (retention time: 8.2 min) .
  • LC-MS/MS : MRM transition m/z 384.1 → 210.1 (LLOQ: 1 ng/mL in plasma) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide

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